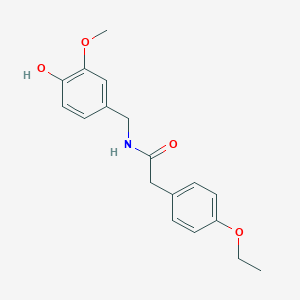
ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetamide, 2-(p-ethoxyphenyl)-N-vanillyl-, also known as capsaicin, is a natural compound found in chili peppers. It is a potent agonist of the transient receptor potential vanilloid subtype 1 (TRPV1) ion channel, which is involved in the perception of pain and temperature. Capsaicin has been widely studied for its potential applications in pain management, cancer therapy, and metabolic disorders.
Mécanisme D'action
Capsaicin works by activating TRPV1 ion channels, which are found in sensory neurons and are involved in the perception of pain and temperature. TRPV1 ion channels are activated by various stimuli, including heat, protons, and ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL-. Activation of TRPV1 ion channels leads to the influx of calcium ions into the cell, which triggers a series of intracellular signaling pathways. The desensitization of TRPV1 ion channels by ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- is thought to occur through the depletion of intracellular calcium stores and the activation of protein kinase C.
Effets Biochimiques Et Physiologiques
Capsaicin has a wide range of biochemical and physiological effects. In addition to its analgesic, anticancer, and metabolic effects, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- has been shown to have anti-inflammatory, antioxidant, and antimicrobial properties. Capsaicin has also been shown to modulate the release of neurotransmitters, such as substance P and calcitonin gene-related peptide, which are involved in pain perception.
Avantages Et Limitations Des Expériences En Laboratoire
Capsaicin has several advantages for lab experiments, including its high potency and selectivity for TRPV1 ion channels, its ability to induce desensitization, and its availability as a pure compound. However, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- also has several limitations, including its poor solubility in aqueous solutions, its potential for non-specific effects, and its potential for toxicity at high concentrations.
Orientations Futures
There are several future directions for ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- research. One area of interest is the development of more potent and selective TRPV1 agonists and antagonists for use in pain management and other applications. Another area of interest is the investigation of the role of TRPV1 ion channels in various physiological and pathological processes, such as inflammation, neurodegeneration, and cancer. Additionally, the potential applications of ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- in metabolic disorders, such as obesity and diabetes, warrant further investigation.
Méthodes De Synthèse
Capsaicin can be extracted from chili peppers or synthesized chemically. The chemical synthesis of ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- involves the condensation of vanillin with 8-methyl-N-vanillyl-6-nonenamide, followed by the reduction of the resulting Schiff base with sodium borohydride. The purity of the synthesized ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- can be improved by recrystallization from ethanol.
Applications De Recherche Scientifique
Capsaicin has been studied for its potential applications in pain management, cancer therapy, and metabolic disorders. In pain management, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- is used as a topical analgesic for the treatment of various types of pain, including neuropathic pain, osteoarthritis, and post-herpetic neuralgia. Capsaicin works by desensitizing TRPV1 ion channels, leading to a reduction in pain perception. In cancer therapy, ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. Capsaicin also has potential applications in metabolic disorders, such as obesity and diabetes, by modulating energy expenditure and glucose metabolism.
Propriétés
Numéro CAS |
101651-31-4 |
|---|---|
Nom du produit |
ACETAMIDE, 2-(p-ETHOXYPHENYL)-N-VANILLYL- |
Formule moléculaire |
C18H21NO4 |
Poids moléculaire |
315.4 g/mol |
Nom IUPAC |
2-(4-ethoxyphenyl)-N-[(4-hydroxy-3-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H21NO4/c1-3-23-15-7-4-13(5-8-15)11-18(21)19-12-14-6-9-16(20)17(10-14)22-2/h4-10,20H,3,11-12H2,1-2H3,(H,19,21) |
Clé InChI |
QLTJZJNIERDAMF-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C=C2)O)OC |
SMILES canonique |
CCOC1=CC=C(C=C1)CC(=O)NCC2=CC(=C(C=C2)O)OC |
Autres numéros CAS |
101651-31-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




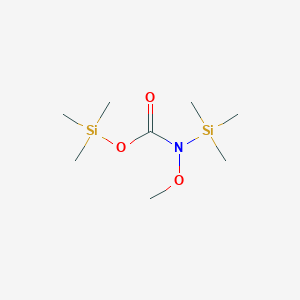
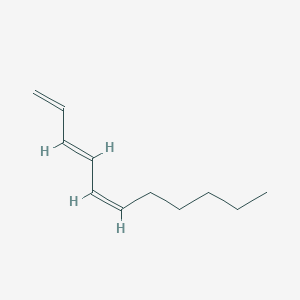
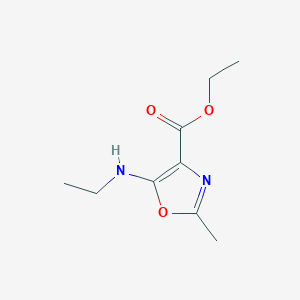
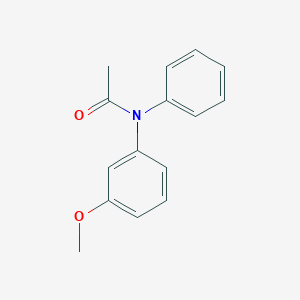
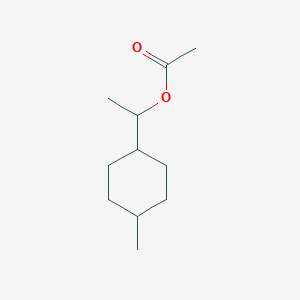
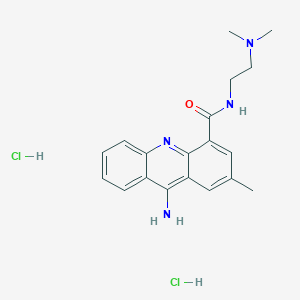


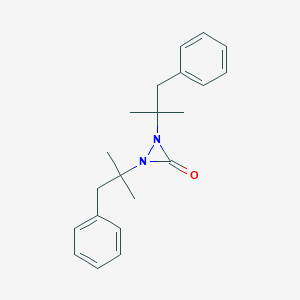
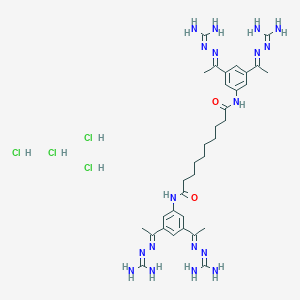
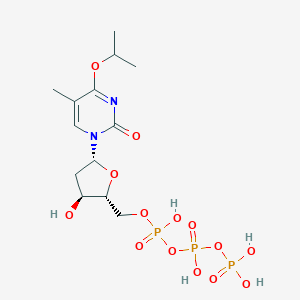
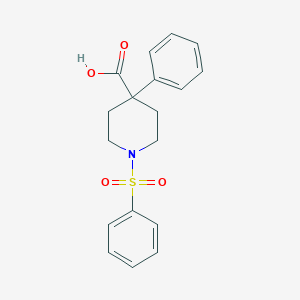
![4-[6-Cyano-2-[3-(5-cyano-1,3-diethylbenzimidazol-2-ylidene)prop-1-enyl]-3-ethylbenzimidazol-3-ium-1-yl]butane-1-sulfonate](/img/structure/B10860.png)